molecular formula C6H6BrNO B155353 (2-Bromopyridin-3-yl)methanol CAS No. 131747-54-1

(2-Bromopyridin-3-yl)methanol

Cat. No. B155353
CAS RN: 131747-54-1
M. Wt: 188.02 g/mol
InChI Key: QIQZUABMLGJKJP-UHFFFAOYSA-N
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Description

“(2-Bromopyridin-3-yl)methanol” is a chemical compound with the CAS Number: 131747-54-1 . It has a molecular weight of 188.02 and its IUPAC name is (2-bromo-3-pyridinyl)methanol . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of “(2-Bromopyridin-3-yl)methanol” involves a reaction of 2-bromopyridine-3-carbaldehyde with sodium borohydride (NaBH4) in methanol at 0 degrees Celsius under a nitrogen atmosphere . The reaction is monitored by thin-layer chromatography (TLC) and the product is obtained as a white solid .


Molecular Structure Analysis

The InChI code for “(2-Bromopyridin-3-yl)methanol” is 1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Bromopyridin-3-yl)methanol” is a solid at room temperature . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

(2-Bromopyridin-3-yl)methanol: is a versatile building block in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactivity as a halogenated compound. This compound can undergo various types of cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for creating biaryl structures commonly found in pharmaceuticals . Additionally, its alcohol functionality allows for further transformations, such as oxidation to corresponding aldehydes or ketones, which can serve as intermediates in multistep synthesis routes.

Medicinal Chemistry

In medicinal chemistry, (2-Bromopyridin-3-yl)methanol serves as a precursor for the synthesis of various heterocyclic compounds. These heterocycles are often key frameworks in drug molecules due to their ability to interact with biological targets. The bromine atom in this compound provides a handle for further functionalization through nucleophilic substitution reactions, enabling the introduction of pharmacophores into the molecule .

Material Science

(2-Bromopyridin-3-yl)methanol: finds applications in material science, particularly in the development of new materials with specific electronic or photonic properties. Its pyridine moiety can be incorporated into polymers or small molecules that form part of organic light-emitting diodes (OLEDs) or other electronic devices .

Analytical Chemistry

In analytical chemistry, (2-Bromopyridin-3-yl)methanol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct spectral properties allow for its use in calibrating instruments or as a reagent in the development of new analytical techniques .

Biochemistry

(2-Bromopyridin-3-yl)methanol: plays a role in biochemistry research as a synthetic intermediate for biochemical probes. These probes can be used to study enzyme mechanisms or to map out biological pathways. The compound’s reactivity enables the introduction of isotopic labels or fluorescent tags that are essential for tracing biochemical processes .

Environmental Applications

Lastly, (2-Bromopyridin-3-yl)methanol may be utilized in environmental chemistry for the synthesis of compounds that can act as sensors or neutralizers of pollutants. Its ability to participate in various chemical reactions makes it a candidate for creating molecules that can react with and detect hazardous substances in the environment .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZUABMLGJKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563702
Record name (2-Bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromopyridin-3-yl)methanol

CAS RN

131747-54-1
Record name (2-Bromopyridin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-formylpyridine (2.51 g) in methanol (40 ml) was added, at room temperature, sodium borohydride (255 mg). The mixture was stirred for 15 minutes at the same temperature. The reaction mixture was concentrated, to which was added water, followed by subjecting the mixture to extraction. The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), which was then concentrated to afford 2-bromo-3-hydroxymethylpyridine (2.40 g). To a mixture of this compound (2.40 g), iodomethane (5.44 g) and DMF (25 ml) was added, at room temperature, 60% sodium hydride (613 mg), and the mixture was stirred for 30 minutes at the same temperature. To the reaction mixture was poured water, which was subjected to extraction with ethyl acetate. The extract solution was washed with water, which was dried (anhydrous sodium sulfate), followed by concentration. The residue was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to afford 2-bromo-3-methoxymethylpyridine (2.34 g) as a yellow liquid product.
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2.51 g
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40 mL
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255 mg
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromonicotinic acid (4.0 g, 20 mmol) and triethylamine (3.34 mL, 24 mmol, 1.2 eq.) in THF (100 mL) was added i-butyl chloroformate (3.12 mL, 24 mmol, 1.2 eq.) at 0° C. The mixture was stirred at 0° C. for 10 min and filtered. To this filtrate was added a suspension of NaBH4 (1.52 g, 40 mmol, 2 eq.) in water (1.0 mL) at 0° C. The mixture was stirred for 30 min, added water (3 mL), continued to stir for 2 h, and concentrated to dryness. The crude was purified on silica gel using a mixture of ethylacetate and hexanes as eluent to give (2-bromopyridin-3-yl)methanol (3.4 g, 90%) as a white solid. LRMS (M+H+) m/z 188.0.
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4 g
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3.34 mL
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3.12 mL
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100 mL
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1.52 g
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1 mL
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3 mL
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Synthesis routes and methods IV

Procedure details

To a 2 L round bottom flask (fitted with stir bar, under nitrogen and at 0° C.) containing 2-bromo-3-pyridine-carboxaldehyde (22.15 g, 119.08 mmol) and methanol (200 mL), is added sodium borohydride (1.35 g, 35.72 mmol) in three portions. After 1 h at 0° C. water (200 mL) is added and the reaction is concentrated under reduced pressure to remove the methanol. The resulting residue is dissolved in ethyl acetate and washed with water (200 mL). The organic extraction is washed with brine, dried over magnesium sulfate, filtered and concentrated to afford 22 g of (2-bromo-3-pyridyl)methanol as a white solid. MS (m/z): 188 (M+1), 190 (M+3).
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22.15 g
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200 mL
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1.35 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromopyridin-3-yl)methanol
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Reactant of Route 6
Reactant of Route 6
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